Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI)
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI)
Brand Name:
Vulcanchem
CAS No.:
181795-67-5
VCID:
VC20924592
InChI:
InChI=1S/C9H16N2O2/c1-13-9(12)8-6-11-4-2-3-7(11)5-10-8/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1
SMILES:
COC(=O)C1CN2CCCC2CN1
Molecular Formula:
C9H16N2O2
Molecular Weight:
184.24 g/mol
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI)
CAS No.: 181795-67-5
Cat. No.: VC20924592
Molecular Formula: C9H16N2O2
Molecular Weight: 184.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 181795-67-5 |
|---|---|
| Molecular Formula | C9H16N2O2 |
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | methyl (3R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-3-carboxylate |
| Standard InChI | InChI=1S/C9H16N2O2/c1-13-9(12)8-6-11-4-2-3-7(11)5-10-8/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1 |
| Standard InChI Key | NPRJZFPRCHQZLI-JGVFFNPUSA-N |
| Isomeric SMILES | COC(=O)[C@H]1CN2CCC[C@H]2CN1 |
| SMILES | COC(=O)C1CN2CCCC2CN1 |
| Canonical SMILES | COC(=O)C1CN2CCCC2CN1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator